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Compound of Interest

Compound Name: 1,2-Dipiperidinoethane

Cat. No.: B1217083 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1,2-Dipiperidinoethane, with the CAS number 1932-04-3, is a vicinal diamine featuring two

piperidine rings linked by an ethylene bridge. Its chemical structure lends it to a variety of

applications in organic synthesis, coordination chemistry, and materials science. This technical

guide provides a comprehensive overview of its properties, synthesis, spectral data, and key

applications, with a focus on experimental details and underlying chemical principles.

Chemical and Physical Properties
1,2-Dipiperidinoethane is a colorless to pale yellow liquid at room temperature with a

characteristic amine-like odor.[1] It is soluble in organic solvents and exhibits moderate

solubility in water.[1] The presence of two basic nitrogen atoms in the piperidine rings makes it

a notable nucleophile and a bidentate ligand.[1]
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Property Value Reference(s)

CAS Number 1932-04-3 [2]

Molecular Formula C₁₂H₂₄N₂ [2]

Molecular Weight 196.33 g/mol [2]

Melting Point -1 to -0.5 °C [2]

Boiling Point 265 °C [2]

Density 0.91 g/cm³ [2]

Synonyms
1,1'-(1,2-

Ethanediyl)bispiperidine, DPE
[2]

Synthesis
A common and straightforward method for the synthesis of 1,2-Dipiperidinoethane is the

nucleophilic substitution reaction between piperidine and a 1,2-dihaloethane, such as 1,2-

dichloroethane or 1,2-dibromoethane. The reaction proceeds via a double N-alkylation of two

piperidine molecules.

Experimental Protocol: Synthesis from Piperidine and
1,2-Dibromoethane
Materials:

Piperidine

1,2-Dibromoethane

Potassium Carbonate (K₂CO₃) or another suitable base

Ethanol (or another suitable solvent)

Diethyl ether

Anhydrous Magnesium Sulfate (MgSO₄)
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Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve

piperidine (2.2 equivalents) in absolute ethanol.

Add potassium carbonate (2.5 equivalents) to the solution to act as a base and neutralize the

HBr formed during the reaction.

Slowly add 1,2-dibromoethane (1.0 equivalent) to the stirred mixture.

Heat the reaction mixture to reflux and maintain for several hours (e.g., 8 hours), monitoring

the reaction progress by thin-layer chromatography (TLC).

After completion, cool the mixture to room temperature and filter to remove the inorganic

salts.

Evaporate the solvent from the filtrate under reduced pressure.

Dissolve the residue in water and extract with diethyl ether.

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure to yield the crude product.

Purify the crude 1,2-dipiperidinoethane by vacuum distillation.
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Synthesis of 1,2-Dipiperidinoethane
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Workup & Purification

1,2-Dipiperidinoethane
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Caption: General workflow for the synthesis of 1,2-Dipiperidinoethane.

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra of 1,2-Dipiperidinoethane are consistent with its symmetric

structure.

1H NMR (CDCl₃):

δ ~2.4 ppm (s, 4H): Ethylene bridge protons (-N-CH₂-CH₂-N-). The singlet is due to the rapid

conformational averaging on the NMR timescale.

δ ~2.3 ppm (m, 8H): Piperidine protons adjacent to the nitrogen atoms (α-protons).

δ ~1.5 ppm (m, 8H): Piperidine protons at the β-positions.

δ ~1.4 ppm (m, 4H): Piperidine protons at the γ-position.
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13C NMR (CDCl₃):[2]

δ ~57.0 ppm: Ethylene bridge carbons (-N-CH₂-CH₂-N-).

δ ~55.0 ppm: Piperidine carbons adjacent to the nitrogen (α-carbons).

δ ~26.0 ppm: Piperidine β-carbons.

δ ~24.5 ppm: Piperidine γ-carbon.

Mass Spectrometry
The electron ionization (EI) mass spectrum of 1,2-Dipiperidinoethane is characterized by

fragmentation patterns typical for aliphatic amines.

Key Fragmentation Pathways:

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 196) may be

observed, though it can be weak.

α-Cleavage: The most prominent fragmentation pathway involves the cleavage of the C-C

bond adjacent to a nitrogen atom, leading to the formation of a stable iminium ion. A major

fragment is often observed at m/z 98, corresponding to the [C₅H₁₀N-CH₂]⁺ ion, which is the

base peak.[3] This results from the cleavage of the ethylene bridge. Another significant

fragment can be seen at m/z 84, corresponding to the piperidinyl cation [C₅H₁₀N]⁺.

Applications
Polymer Chemistry
1,2-Dipiperidinoethane serves as a polar additive or modifier in anionic polymerization. In the

polymerization of dienes like isoprene and styrene, it can be used in conjunction with an

organolithium initiator (e.g., n-butyllithium) to influence the microstructure of the resulting

polymer.[4] The addition of this Lewis base can affect the stereochemistry of the

polymerization, for example, by increasing the proportion of 3,4- and 1,2-additions over 1,4-

addition in the polymerization of isoprene.[4]
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Caption: A generalized experimental workflow for anionic polymerization using 1,2-
Dipiperidinoethane as a modifier.

Coordination Chemistry
As a bidentate N,N'-donor ligand, 1,2-dipiperidinoethane can coordinate with various

transition metals to form stable chelate complexes. These complexes have potential

applications in catalysis. While specific catalytic applications for 1,2-dipiperidinoethane
complexes are not extensively documented in readily available literature, the broader class of

vicinal diamine ligands is known to be effective in various catalytic transformations, including

oxidation, reduction, and cross-coupling reactions. The steric bulk of the piperidine rings can

influence the coordination geometry and the reactivity of the metal center.

Pharmaceutical and Agrochemical Synthesis
The piperidine moiety is a common structural motif in many biologically active compounds,

including pharmaceuticals and agrochemicals.[1] 1,2-Dipiperidinoethane can serve as a

versatile building block for the synthesis of more complex molecules containing two piperidine

units. While there is no widespread reporting of 1,2-dipiperidinoethane as a direct component

in approved drugs, its structural features make it a candidate for investigation in drug discovery

programs. The basic nature of the nitrogen atoms can be important for receptor binding and for

tuning the pharmacokinetic properties of a drug candidate.

At present, there are no specific, well-documented signaling pathways that are directly

modulated by 1,2-dipiperidinoethane itself. The biological activity of compounds containing

this moiety would be highly dependent on the overall molecular structure.

Safety and Handling
1,2-Dipiperidinoethane is classified as a hazardous substance. It is harmful if swallowed, in

contact with skin, or if inhaled.[3] It is also known to cause skin and serious eye irritation.[3]

Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab

coat, should be worn when handling this compound.[3] Work should be conducted in a well-

ventilated fume hood.[3]

Conclusion
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1,2-Dipiperidinoethane is a valuable and versatile chemical compound with established and

potential applications in several fields of chemistry. Its utility as a modifier in polymer synthesis

is well-demonstrated, and its properties as a bidentate ligand suggest potential for the

development of novel catalysts. As a building block for more complex molecules, it may also

find future applications in the pharmaceutical and agrochemical industries. A thorough

understanding of its properties, synthesis, and handling is essential for its safe and effective

use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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